Cas no 168280-54-4 ([1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-)
168280-54-4 structure
Product Name:[1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-
CAS-nummer:168280-54-4
MF:C16H16N4OS
MW:312.389441490173
CID:187969
PubChem ID:826349
Update Time:2025-04-19
[1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-
- 3-amino-2-anilino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylamino)-
- 3-amino-2-(phenylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 5,6,7,8-Tetrahydro-3-amino-2-(phenylamino)-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
- (1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2 -(phenylamino)-
- 168280-54-4
- Oprea1_199488
- HMS1677N08
- Oprea1_329184
- CHEMBL1493743
- DTXSID90168542
- AKOS000505227
- NCGC00245162-01
- 3-amino-2-anilino-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-one
- SMR000283210
- HMS2718F22
- [1]Benzothieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-
- MLS000689233
-
- Inchi: 1S/C16H16N4OS/c17-20-15(21)13-11-8-4-5-9-12(11)22-14(13)19-16(20)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,19)
- InChI-sleutel: WNRRMNQOXSDVCN-UHFFFAOYSA-N
- LACHT: S1C2=C(C(N(C(NC3C=CC=CC=3)=N2)N)=O)C2=C1CCCC2
Berekende eigenschappen
- Exacte massa: 312.104482
- Monoisotopische massa: 312.104482
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 477
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 4
- XLogP3: 2.8
- Topologisch pooloppervlak: 99
Experimentele eigenschappen
- Dichtheid: 1.52
- Kookpunt: 556°C at 760 mmHg
- Vlampunt: 290°C
- Brekindex: 1.789
[1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)- Gerelateerde literatuur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
168280-54-4 ([1]Benzothieno[2,3-d]pyrimidin-4(3H)-one,3-amino-5,6,7,8-tetrahydro-2-(phenylamino)-) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
CN Leverancier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie